molecular formula C22H25N5O3 B14955171 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B14955171
M. Wt: 407.5 g/mol
InChI Key: FDZSDCUTHSJTKU-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a methoxyphenyl group, a tetrahydropyran ring, and a tetraazolylbenzamide moiety, making it a versatile candidate for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then reacted with various reagents to introduce the tetraazolyl and benzamide functionalities .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s methoxyphenyl group and tetrahydropyran ring are believed to play a crucial role in its biological activity by interacting with cellular receptors and enzymes . These interactions can lead to the modulation of various biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H25N5O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C22H25N5O3/c1-16-24-25-26-27(16)19-7-3-17(4-8-19)21(28)23-15-22(11-13-30-14-12-22)18-5-9-20(29-2)10-6-18/h3-10H,11-15H2,1-2H3,(H,23,28)

InChI Key

FDZSDCUTHSJTKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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